Molecular Weight and Predicted Volatility Trend Among Pd β-Diketonate Precursors
Molecular weight directly correlates with vapor pressure for homologous metal-organic complexes; lower molecular weight generally favors higher volatility, all else being equal. The target compound (MW 388.80 g·mol⁻¹) lies intermediate between the lighter Pd(acac)₂ (MW 304.64 g·mol⁻¹) and the heavier Pd(tmhd)₂ (MW 472.96 g·mol⁻¹) . This intermediate molecular weight predicts a sublimation temperature range between those of Pd(acac)₂ and Pd(tmhd)₂, offering a tunable precursor delivery window for CVD processes where the sublimation temperature of Pd(acac)₂ is too low and that of Pd(tmhd)₂ is too high for optimal mass transport .
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 388.80 |
| Comparator Or Baseline | Pd(acac)₂: 304.64; Pd(tmhd)₂: 472.96 |
| Quantified Difference | Target is 84.16 g·mol⁻¹ heavier than Pd(acac)₂ and 84.16 g·mol⁻¹ lighter than Pd(tmhd)₂ |
| Conditions | Theoretical correlation; experimental vapor pressure data for the target compound have not been located in the public domain. |
Why This Matters
For CVD process engineers, the intermediate molecular weight suggests the target compound may fill a narrow volatility gap between the two most commonly used Pd precursors, potentially reducing the need for custom precursor heater modifications.
- [1] Gi. Zharkova et al., “Palladium(II) beta-diketonates: Volatility and energy of the crystal lattice,” Russian Journal of Coordination Chemistry, 26(8), 2000, pp. 576–581. View Source
